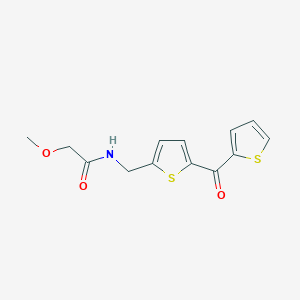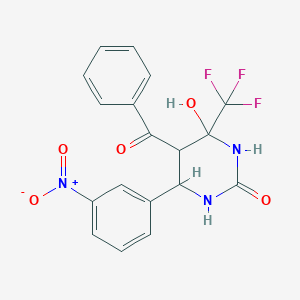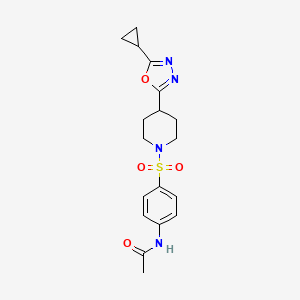
N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide” is a compound that contains an oxadiazole moiety . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .科学的研究の応用
Anti-Cancer Activity
The 1,3,4-oxadiazole derivatives have been extensively studied for their anti-cancer properties . They exhibit anti-proliferative effects by inhibiting growth factors, enzymes, and kinases, which are crucial in the development and progression of cancer . These compounds have shown promising results in various cancer cell lines, often exceeding the efficacy of reference drugs. This suggests that they could be potential candidates for new anti-cancer therapies.
EGFR and HER2 Receptor Binding
These compounds have also been tested for their ability to bind to EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) . The interaction with these receptors is significant because they play a vital role in the signaling pathways that regulate cell growth and survival. Inhibiting these receptors can be an effective strategy in treating certain types of cancers.
Antibacterial and Antiviral Properties
Derivatives of 1,3,4-oxadiazole have been found to possess antibacterial and antiviral properties . This makes them valuable in the development of new medications to treat infectious diseases caused by bacteria and viruses. Their efficacy against a range of pathogens can lead to broad-spectrum antimicrobial drugs.
Cardiovascular Applications
Some 1,3,4-oxadiazole derivatives exhibit properties that can lower blood pressure . This indicates potential applications in treating cardiovascular diseases, where managing blood pressure is crucial for preventing complications such as stroke and heart attack.
Antifungal and Antineoplastic Effects
These compounds have shown antifungal and antineoplastic effects , which are important in both medical and agricultural settings. In medicine, they can be used to treat fungal infections in humans, while in agriculture, they can protect plants from fungal diseases.
Role in Modern Agriculture
The 1,3,4-oxadiazole derivatives can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This is particularly important for maintaining crop health and ensuring food security. Their use in agriculture can lead to the development of more effective and possibly safer agrochemicals.
作用機序
Target of Action
It is known that oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may interact with targets related to these biological activities.
Mode of Action
Oxadiazoles are known to possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets. The presence of the sulfonyl group and the piperidine ring could also contribute to the compound’s interaction with its targets.
Biochemical Pathways
Given the anti-infective activities associated with oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.
Pharmacokinetics
The presence of the oxadiazole ring, which is known to be a part of many marketed drugs , suggests that this compound may have favorable pharmacokinetic properties.
Result of Action
Given the anti-infective activities associated with oxadiazoles , it’s plausible that this compound may exert its effects by inhibiting the growth or activity of infectious agents.
特性
IUPAC Name |
N-[4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12(23)19-15-4-6-16(7-5-15)27(24,25)22-10-8-14(9-11-22)18-21-20-17(26-18)13-2-3-13/h4-7,13-14H,2-3,8-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFFIDJPGRCTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

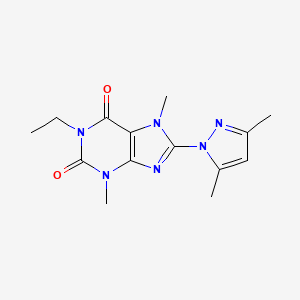
![3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2881029.png)
![5-(4-fluorobenzyl)-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2881030.png)
![Methyl(prop-2-yn-1-yl){1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}amine](/img/structure/B2881031.png)
![[Cyclopentyl(phenyl)methyl]hydrazine](/img/structure/B2881033.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2881034.png)
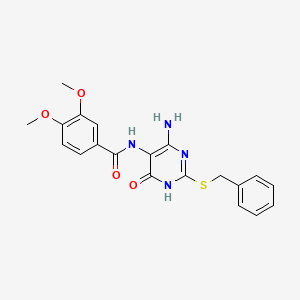
![7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2881036.png)
![N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide](/img/structure/B2881038.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2881042.png)
